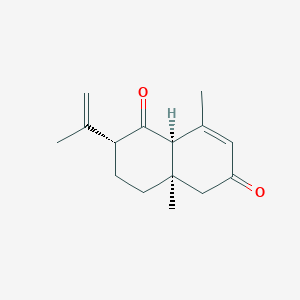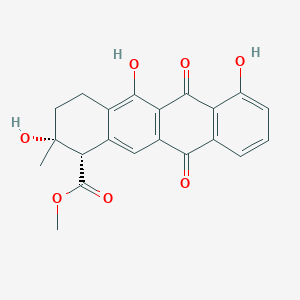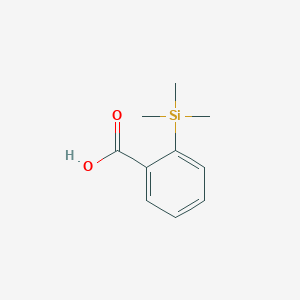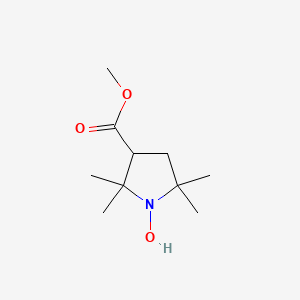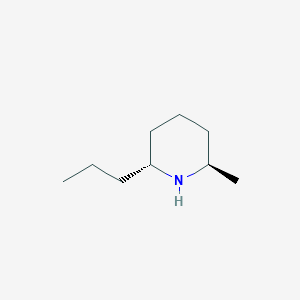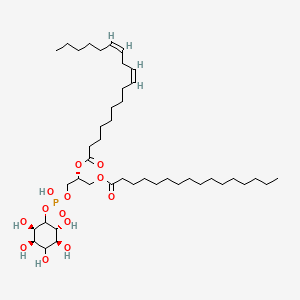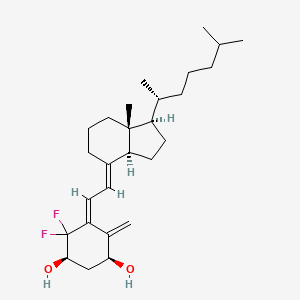
(5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-difluoro-1alpha-hydroxyvitamin D3 is a vitamin D.
Wissenschaftliche Forschungsanwendungen
Metabolism and Identification
- Liver Microsomes Metabolism : Liver microsomes have been shown to convert 25-hydroxycholecalciferol to a metabolite similar to 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one, indicating its significance in liver metabolism (Thierry-Palmer et al., 1990).
- Chemical Characterization : The compound has been chemically characterized and synthesized, demonstrating its relevance in chemical research and synthesis (B. Lythgoe & D. Roberts, 1980).
Biological Applications
- Antigenic Forms and Immune Response : Antisera to various forms of 1,25-dihydroxycholecalciferol, including the compound , have been developed, showing its significance in immunological studies and vitamin D metabolism (Brown & Peacock, 1986).
- Role in Phagocytic Cells : Phagocytic cells, such as monocyte-macrophages and myeloid leukemia cells, are known to metabolize 25-hydroxyvitamin D3 to metabolites including 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one, highlighting its role in cell biology and pharmacology (Yamada et al., 1987).
Novel Therapeutic Applications
- Antiproliferative Effects in Cancer : A novel analogue of this compound demonstrated potent antiproliferative effects in cancer cells while lacking calcemic activity, indicating its potential in cancer therapeutics (Salomón et al., 2011).
Sterol Biosynthesis
- Intermediate in Cholesterol Biosynthesis : Delta(5,7,24)-cholestatrien-3-ol, closely related to the compound , has been identified as a possible intermediate in cholesterol biosynthesis, suggesting its importance in lipid metabolism (Scallen et al., 1969).
Eigenschaften
Molekularformel |
C27H42F2O2 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
(1S,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4,4-difluoro-6-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42F2O2/c1-17(2)8-6-9-18(3)21-13-14-23-20(10-7-15-26(21,23)5)11-12-22-19(4)24(30)16-25(31)27(22,28)29/h11-12,17-18,21,23-25,30-31H,4,6-10,13-16H2,1-3,5H3/b20-11+,22-12+/t18-,21-,23+,24+,25-,26-/m1/s1 |
InChI-Schlüssel |
QVGZNWYNOVNFGG-PZDMXMQUSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C(=C)[C@H](C[C@H](C3(F)F)O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3C(=C)C(CC(C3(F)F)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



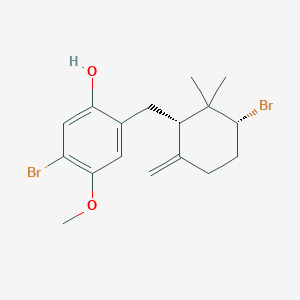

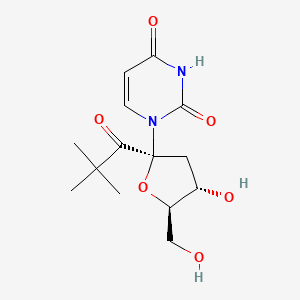
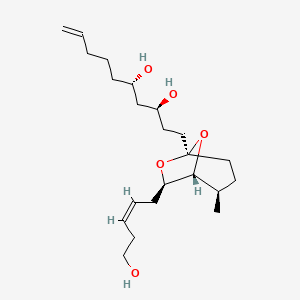
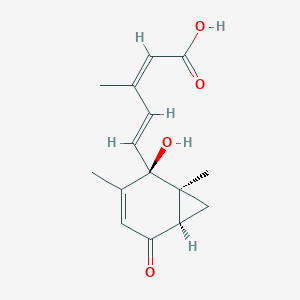
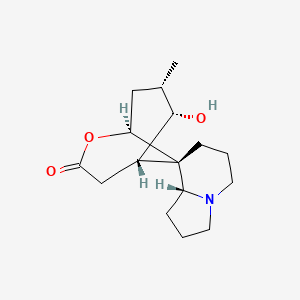
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)
